molecular formula C20H19ClN4O4S B11382893 Isobutyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Isobutyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11382893
M. Wt: 446.9 g/mol
InChI Key: ILJCCLFJNIQLGC-UHFFFAOYSA-N
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Description

Isobutyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a pyridazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridazine ring, converting the keto group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is used in the development of new materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of Isobutyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Isobutyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate: This compound is unique due to its combination of a thiazole ring, a pyridazine ring, and a chlorophenyl group.

    Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Pyridazine Derivatives: Compounds with pyridazine rings and varying functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H19ClN4O4S

Molecular Weight

446.9 g/mol

IUPAC Name

2-methylpropyl 2-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H19ClN4O4S/c1-11(2)10-29-19(28)17-12(3)22-20(30-17)23-18(27)16-15(26)7-8-25(24-16)14-6-4-5-13(21)9-14/h4-9,11H,10H2,1-3H3,(H,22,23,27)

InChI Key

ILJCCLFJNIQLGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl)C(=O)OCC(C)C

Origin of Product

United States

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